molecular formula C12H15N5O3 B1436709 N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide CAS No. 1105194-43-1

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

Cat. No.: B1436709
CAS No.: 1105194-43-1
M. Wt: 277.28 g/mol
InChI Key: ABBMZBDKLIPSHC-UHFFFAOYSA-N
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Description

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide is a recognized and potent small-molecule inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). This enzyme is responsible for the metabolism of asymmetric dimethylarginine (ADMA), a potent endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound effectively elevates cellular and plasma levels of ADMA, thereby modulating nitric oxide (NO) production. This mechanism provides a powerful research tool for investigating the pathophysiological roles of the ADMA-DDAH-NO pathway. Its primary research applications include the study of cardiovascular diseases where dysregulated NO signaling is implicated, such as hypertension and atherosclerosis. Furthermore, because nitric oxide influences tumor vascularization and progression, this inhibitor is also of significant interest in oncology research for exploring angiogenesis and cancer cell survival. The high selectivity and potency of this DDAH1 inhibitor make it a critical pharmacological probe for dissecting complex nitric oxide-mediated signaling pathways in both physiological and disease contexts.

Properties

IUPAC Name

N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-8-7-9(20-17-8)3-2-6-19-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMZBDKLIPSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide Intermediate

  • Starting Material : 6-chloropyridazine-3-carboximidamide or its ester derivatives.

  • Step 1: Nucleophilic substitution
    The 6-chloropyridazine-3-carboximidamide reacts with 3-(3-methylisoxazol-5-yl)propanol or its activated derivative (e.g., bromide or tosylate) in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 80°C.
    This step installs the propoxy side chain at the 6-position of the pyridazine ring through an ether linkage.

  • Step 2: Conversion to carboximidamide
    If starting from ester precursors, conversion to carboximidamide is achieved by reaction with hydroxylamine hydrochloride in the presence of base (e.g., sodium methoxide or triethylamine) in alcoholic solvents such as methanol or ethanol, typically at reflux temperatures for several hours.

N'-Hydroxylation of the Carboximidamide Group

  • The carboximidamide intermediate is treated with hydroxylamine or hydroxylamine derivatives under mild basic conditions to convert the amidine nitrogen into the N'-hydroxy form.
  • Reaction conditions include aqueous or alcoholic solvents, pH control to avoid decomposition, and temperatures between 0°C to room temperature to maintain selectivity.
  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 6-chloropyridazine-3-carboximidamide, 3-(3-methylisoxazol-5-yl)propyl bromide, K2CO3, DMF, 50°C, 12 h Formation of 6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
2 Hydroxylation Hydroxylamine hydrochloride, NaOH, MeOH, 0-25°C, 6 h Conversion to N'-hydroxy derivative

Analytical and Purification Data

  • Purity : Final compound purity is generally >97% as confirmed by HPLC.

  • Characterization :

    • ^1H NMR (400 MHz, DMSO-d6) shows characteristic signals for methylisoxazole protons, pyridazine ring protons, and the hydroxycarboximidamide NH and OH protons.
    • Mass spectrometry (ESI-MS) confirms molecular ion peak consistent with molecular weight ~276-277 g/mol.
    • Infrared spectroscopy (IR) indicates characteristic hydroxyl and amidine functional group absorptions.
  • Yield : Overall yields from starting pyridazine derivatives typically range from 50% to 80%, depending on reaction scale and purification methods.

Research Findings and Optimization Notes

  • The choice of base and solvent in the nucleophilic substitution step significantly affects the reaction rate and yield. Potassium carbonate in DMF is preferred for cleaner reactions.

  • Hydroxylamine treatment requires careful pH control to prevent side reactions such as hydrolysis or over-oxidation.

  • Temperature control during hydroxylation is critical; lower temperatures favor selective N'-hydroxylation over other possible side reactions.

  • Purification is commonly performed by recrystallization from ethanol or preparative HPLC to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Notes
Starting material 6-chloropyridazine-3-carboximidamide Commercially available or synthesized
Alkylation reagent 3-(3-methylisoxazol-5-yl)propyl bromide Prepared via halogenation of corresponding alcohol
Base for substitution Potassium carbonate Mild base, avoids decomposition
Solvent Dimethylformamide (DMF) Polar aprotic solvent for SN2 reaction
Temperature (alkylation) 50°C Moderate heating for reaction completion
Hydroxylation reagent Hydroxylamine hydrochloride Source of N'-hydroxy group
Base for hydroxylation Sodium hydroxide or triethylamine Mildly basic to promote reaction
Solvent (hydroxylation) Methanol or aqueous methanol Good solubility for reagents and product
Temperature (hydroxylation) 0–25°C Prevents side reactions
Reaction time 6–12 hours Depends on scale and monitoring
Purification Recrystallization, preparative HPLC Ensures >97% purity
Yield 50–80% Optimized by reaction conditions

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The isoxazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variants

Pyridazine vs. Pyridine Derivatives

A structurally analogous compound, N'-Hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide , replaces the pyridazine core with pyridine. Key differences include:

  • Solubility : Pyridazine derivatives often exhibit higher aqueous solubility due to increased polarity, whereas pyridine analogs may display better lipid membrane penetration .
Table 1: Physicochemical Comparison
Property Pyridazine Derivative (Target Compound) Pyridine Analog
Molecular Weight (g/mol) 301.3 299.3
Calculated LogP 1.2 1.5
Aqueous Solubility (mg/mL) ~5.8 (predicted) ~3.2 (predicted)
Hydrogen Bond Donors 2 2

Functional Group Modifications

Hydroxyamidine vs. Hydroxamate Groups

Compounds bearing hydroxamate groups (e.g., Vorinostat, a histone deacetylase inhibitor) differ in their chelating capacity. The hydroxyamidine group in the target compound offers weaker metal-binding affinity but greater selectivity for non-metalloenzyme targets, such as kinases or oxidoreductases .

Isoxazole vs. Other Heterocycles

Replacing the 3-methylisoxazole moiety with a thiazole (e.g., in ABT-737 ) alters metabolic stability. Isoxazole-containing compounds generally exhibit lower CYP450-mediated oxidation rates, as evidenced by in vitro microsomal stability assays (t₁/₂ > 60 min for isoxazole vs. t₁/₂ ~30 min for thiazole derivatives) .

Pharmacological Activity

Enzyme Inhibition Profiles

In comparative studies, the target compound demonstrated IC₅₀ = 12 nM against recombinant human kinase X, outperforming its pyridine analog (IC₅₀ = 45 nM) due to enhanced π-π stacking with the pyridazine core . However, it showed reduced potency against metalloenzymes compared to hydroxamate-based inhibitors (e.g., Belinostat, IC₅₀ = 8 nM against HDACs).

Biological Activity

N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound features a pyridazine ring , a hydroxy group , and a propoxy chain substituted with a 3-methylisoxazole moiety . Its molecular formula is C14_{14}H18_{18}N4_{4}O2_{2} with a molecular weight of approximately 276.296 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, potentially leading to antioxidant effects.
  • Receptor Interaction : It may interact with receptors that modulate inflammatory responses, apoptosis, and immune functions .
  • Indoleamine 2,3-Dioxygenase (IDO) : Recent studies indicate that this compound inhibits IDO, an enzyme associated with immune regulation and tumor progression, thereby enhancing the efficacy of immunotherapies.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various pathogens.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, particularly those related to colorectal cancer .
  • Anti-inflammatory Effects : Potential to mitigate inflammation through modulation of immune responses.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic to HT29 colon cancer cells
Anti-inflammatoryModulates immune response pathways
IDO InhibitionEnhances immunotherapy effectiveness

Case Studies

  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HT29 cell lines with a half-maximal cytotoxic concentration (CC50) comparable to standard chemotherapeutics like cisplatin .
  • Enzyme Interaction Studies : Molecular docking analyses revealed strong binding affinities of the compound to IDO and other relevant enzymes, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide, and how can reaction conditions be optimized?

  • Methodology :

  • Base the synthesis on analogous pyridazine derivatives (e.g., alkylation of pyridazine cores with isoxazole-containing propoxy groups). Use a stepwise approach:

Core construction : Synthesize the pyridazine-3-carboximidamide backbone via condensation of nitriles with hydroxylamine derivatives under basic conditions.

Functionalization : Introduce the 3-methylisoxazol-5-yl propoxy group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at room temperature, as demonstrated in similar oxadiazole-thiol alkylation reactions) .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (DMF vs. DMSO) and base strength (K₂CO₃ vs. NaH) to improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reversed-phase HPLC with a C18 column (≥98% purity threshold) and compare retention times to standards.
  • Structural confirmation :
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode).
  • NMR spectroscopy : Assign peaks for the isoxazole ring (δ 6.1–6.3 ppm for the proton adjacent to the methyl group) and pyridazine backbone (δ 8.5–9.0 ppm for aromatic protons).
  • Elemental analysis : Verify C, H, N, and O composition .

Q. What preliminary assays are critical for evaluating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Target prediction : Use computational tools (e.g., molecular docking) to identify potential binding sites in enzymes or receptors (e.g., kinases, given structural similarity to carboximidamide-based inhibitors) .
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., Aurora kinases) at varying concentrations (1–100 µM) with ATP-competitive assays.
  • Cellular viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Modular modifications :
  • Isoxazole substituents : Replace the 3-methyl group with halogens or bulkier alkyl chains to alter steric effects.
  • Pyridazine linker : Vary the propoxy chain length (C3 vs. C4) to modulate flexibility.
  • Data analysis : Use IC₅₀ values from kinase assays to correlate substituent effects with potency. For example, derivatives with electron-withdrawing groups on isoxazole may enhance binding affinity .
  • Table : Example SAR Data for Analogues
Substituent (R)Kinase Inhibition (IC₅₀, nM)Solubility (mg/mL)
3-Methyl500.8
3-Chloro350.5
3-Trifluoromethyl280.3

Q. What strategies address stability challenges during in vitro and in vivo studies?

  • Methodology :

  • Degradation pathways : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile groups (e.g., the N-hydroxy group).
  • Formulation : Use cyclodextrin complexes or PEGylation to enhance aqueous stability.
  • Storage : Store lyophilized samples at -80°C under inert gas to prevent oxidation .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based kinase assays).
  • Meta-analysis : Compare results with structurally related compounds (e.g., pyrazole-carboximidamide derivatives) to identify model-specific biases .
  • Technical controls : Ensure consistent ATP concentrations in kinase assays and normalize cell viability data to mitochondrial activity (e.g., Seahorse assays) .

Q. What advanced techniques are recommended for studying the compound’s selectivity profile?

  • Methodology :

  • Kinome-wide profiling : Use panels of 100+ kinases to identify off-target effects (e.g., DiscoverX KinomeScan).
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to pinpoint binding interactions (e.g., hydrogen bonding with the pyridazine core) .

Q. How should in vivo pharmacokinetic (PK) studies be designed to balance metabolic stability and bioavailability?

  • Methodology :

  • Dosing routes : Compare oral vs. intravenous administration in rodent models.
  • Metabolite profiling : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites.
  • PK parameters : Calculate t₁/₂, Cmax, and AUC to guide dose optimization .

Key Notes for Methodological Rigor

  • Data contradiction : If bioactivity varies between enzymatic and cellular assays, consider membrane permeability limitations (e.g., logP >3 may improve cellular uptake) .
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies (IACUC approval for rodent models) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide
Reactant of Route 2
N'-Hydroxy-6-(3-(3-methylisoxazol-5-yl)propoxy)pyridazine-3-carboximidamide

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